

N-(2-ethylhexyl)-2-phenoxyacetamide crystal structure analysis

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Compound of Interest

Compound Name: *N*-(2-ethylhexyl)-2-phenoxyacetamide

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An In-Depth Technical Guide to the Crystal Structure Analysis of **N-(2-ethylhexyl)-2-phenoxyacetamide**

Abstract

The three-dimensional arrangement of molecules in a crystalline solid dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability, which are of paramount importance in the pharmaceutical sciences. This guide provides a comprehensive, in-depth technical framework for the crystal structure analysis of the novel compound **N-(2-ethylhexyl)-2-phenoxyacetamide**. As no public crystallographic data for this specific molecule is available, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the necessary experimental and computational workflows to elucidate and understand its solid-state structure. We will explore the journey from compound synthesis and crystallization to advanced structural characterization using single-crystal and powder X-ray diffraction, complemented by computational modeling to predict and rationalize the observed crystal packing. Each step is presented with a focus on the underlying scientific principles and the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction: The Significance of Solid-State Structure

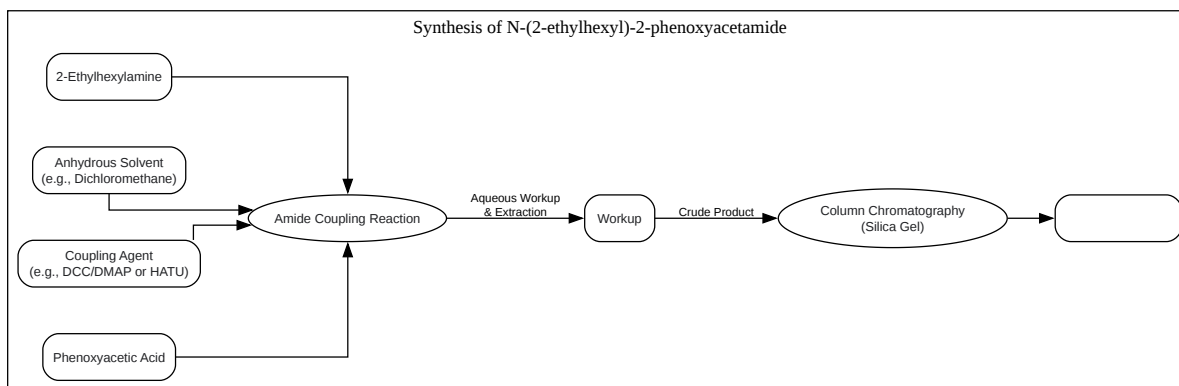
N-(2-ethylhexyl)-2-phenoxyacetamide is a molecule of interest due to the prevalence of the phenoxyacetamide scaffold in compounds with a wide range of biological activities, including potential cytotoxic effects against cancer cell lines.[1] The introduction of a flexible and chiral 2-ethylhexyl group can significantly influence the molecule's lipophilicity, membrane permeability, and ultimately, its solid-state packing. Understanding the crystal structure is not merely an academic exercise; it is a critical component of drug development and materials science. Different crystalline forms, or polymorphs, of the same active pharmaceutical ingredient (API) can exhibit drastically different physical properties.[2][3] Therefore, a thorough crystallographic analysis is essential to ensure the selection of the optimal solid form for development.

This guide will provide a comprehensive workflow for the de novo crystal structure determination of **N-(2-ethylhexyl)-2-phenoxyacetamide**, a process that is foundational to modern materials characterization.

Synthesis and Purification: The Foundation of Quality Crystals

High-quality crystals are a prerequisite for successful single-crystal X-ray diffraction (SC-XRD). This, in turn, necessitates a starting material of high purity. A plausible synthetic route to **N-(2-ethylhexyl)-2-phenoxyacetamide** involves the amidation of a phenoxyacetic acid derivative with 2-ethylhexylamine.

Proposed Synthesis Workflow:



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Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Synthesis and Purification

- **Reaction Setup:** To a solution of phenoxyacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
- **Amine Addition:** Stir the reaction mixture at room temperature for 15-20 minutes, then add 2-ethylhexylamine (1.05 eq.) dropwise.
- **Reaction Monitoring:** Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **N-(2-ethylhexyl)-2-phenoxyacetamide**.
- Purity Confirmation: Confirm the purity and identity of the final compound using ^1H NMR, ^{13}C NMR, and mass spectrometry before proceeding to crystallization trials.

Crystallization: The Art and Science of Single Crystal Growth

The growth of a single crystal suitable for SC-XRD can be the most challenging step in the process. It often requires screening a variety of conditions. A suitable crystal should be of sufficient size (typically $>10\ \mu\text{m}$) and have a well-defined morphology with no visible defects.[4]

Common Crystallization Techniques:

- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
- Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a "good" solvent is placed in a small vial, which is then placed in a larger sealed container with a "poor" solvent (an anti-solvent). The anti-solvent slowly diffuses into the good solvent, reducing the solubility of the compound and inducing crystallization.
- Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization Screening

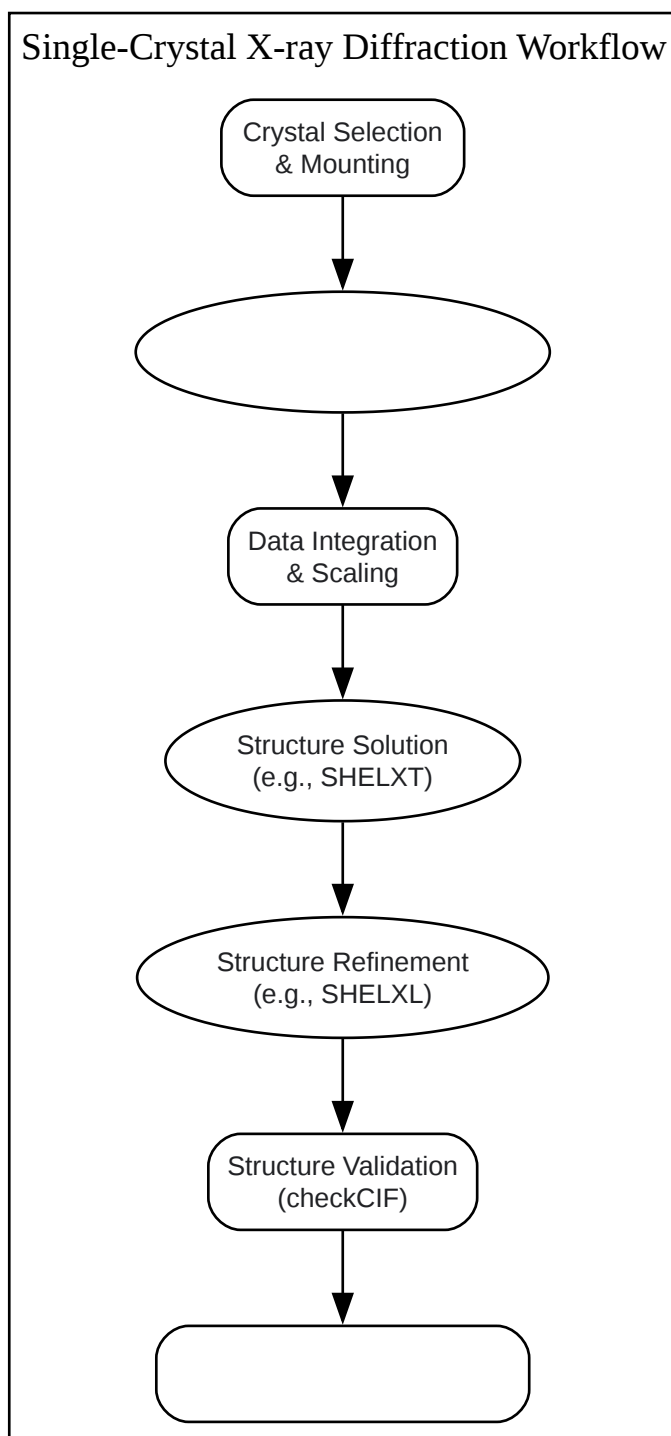
- Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). A good starting point is a solvent in which the compound is sparingly soluble at room temperature.

- **Trial Setup:** In small, clean glass vials, prepare saturated or near-saturated solutions of **N-(2-ethylhexyl)-2-phenoxyacetamide** in the chosen solvents.
- **Slow Evaporation:** Cover the vials with a cap that has a small pinhole to allow for slow solvent evaporation. Place the vials in a vibration-free environment.
- **Vapor Diffusion:** For each "good" solvent, set up vapor diffusion experiments with a variety of anti-solvents.
- **Monitoring:** Regularly inspect the vials under a microscope for the formation of single crystals. Document the conditions (solvent system, temperature, time) that yield promising results.

Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Structure

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.^[5] The technique is based on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice.^[6]

SC-XRD Workflow:



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Caption: Step-by-step workflow for SC-XRD analysis.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7] This is typically done at low temperature (e.g., 100 K) to minimize thermal vibrations and potential crystal damage.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation) is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.
- **Data Processing:** The raw diffraction data is processed to determine the unit cell parameters, space group, and a list of integrated reflection intensities.
- **Structure Solution:** The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[8] This map provides the initial positions of the atoms in the crystal structure.
- **Structure Refinement:** The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]
- **Validation:** The final crystal structure is validated using software tools like checkCIF to ensure that it is chemically and crystallographically reasonable.

Powder X-ray Diffraction (PXRD): Characterizing the Bulk Material

While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is used to analyze the bulk, polycrystalline material.[2] It is an indispensable tool in the pharmaceutical industry for phase identification, polymorph screening, and quality control.[3] [10] A PXRD pattern is a fingerprint of a specific crystalline phase.

PXRD Applications for **N-(2-ethylhexyl)-2-phenoxyacetamide**:

- **Phase Confirmation:** The experimental PXRD pattern of the synthesized bulk material can be compared to a pattern calculated from the SC-XRD data to confirm that the bulk material consists of the same crystalline phase as the single crystal.
- **Polymorph Screening:** PXRD can be used to screen for different polymorphs by analyzing samples that have been subjected to various conditions (e.g., different solvents, temperatures, and pressures).[6]
- **Purity Analysis:** PXRD can detect the presence of crystalline impurities or other polymorphic forms in a sample, with modern instrumentation capable of detecting trace amounts below 0.1%.[11]

Experimental Protocol: PXRD Analysis

- **Sample Preparation:** A small amount of the finely ground powder of **N-(2-ethylhexyl)-2-phenoxyacetamide** is packed into a sample holder.
- **Data Collection:** The sample is placed in a powder diffractometer, and a PXRD pattern is collected over a range of diffraction angles (2θ).
- **Data Analysis:** The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks. This pattern can then be compared to reference patterns or patterns calculated from single-crystal data.

Computational Chemistry: Predicting and Rationalizing Crystal Structures

Computational methods are increasingly used to complement experimental crystallographic studies. They can provide insights into the relative stabilities of different crystal forms and the nature of intermolecular interactions.

Crystal Structure Prediction (CSP):

CSP algorithms aim to predict the most stable crystal structures of a molecule based solely on its chemical formula.[12] These methods perform a global search of the potential energy landscape to identify low-energy crystal packing arrangements.[13][14] For a new molecule like **N-(2-ethylhexyl)-2-phenoxyacetamide**, CSP can be used to:

- Assess the risk of polymorphism by identifying multiple, energetically accessible crystal structures.[13]
- Guide experimental polymorph screening by suggesting conditions that might favor the crystallization of a particular form.
- Provide a theoretical basis for understanding the observed crystal structure.

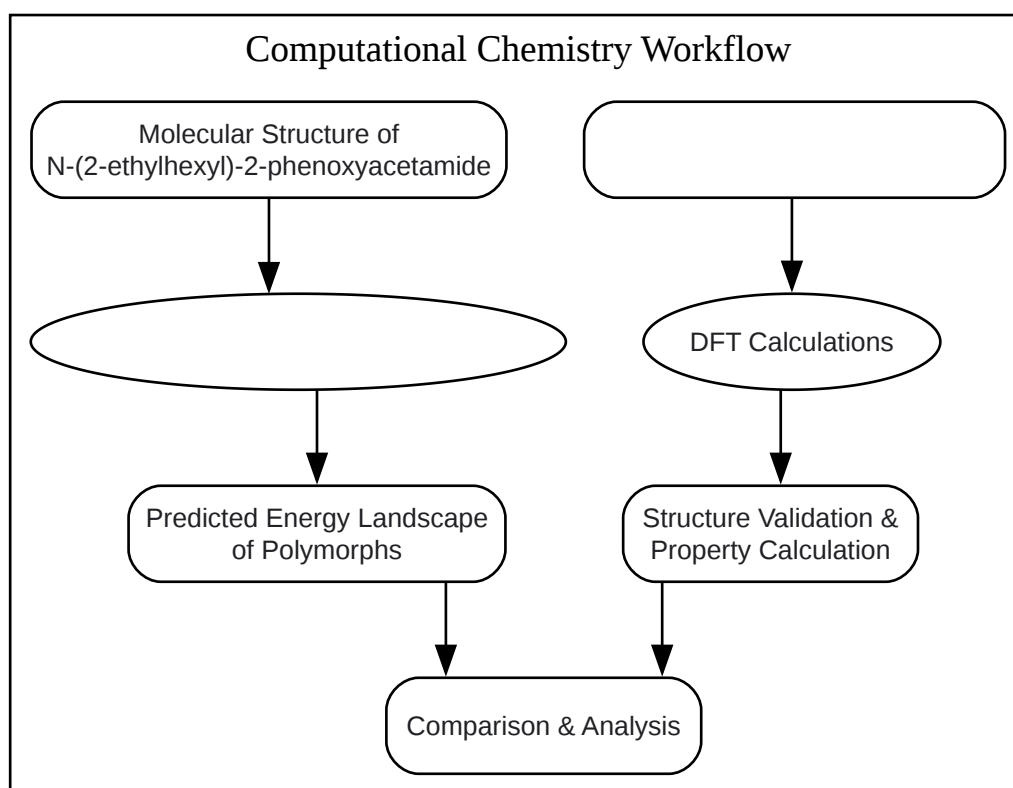
Density Functional Theory (DFT):

DFT calculations can be used to further analyze the crystal structure obtained from SC-XRD.

DFT can provide:

- **Geometry Optimization:** The experimental geometry can be optimized using DFT to obtain a structure at 0 K, free from thermal effects. This allows for a more direct comparison between the experimental and theoretical structures.
- **Intermolecular Interaction Energies:** DFT can be used to calculate the energies of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.
- **Spectroscopic Properties:** DFT can predict spectroscopic properties (e.g., IR, Raman, NMR) that can be compared with experimental data for further validation of the structure.

Computational Workflow:



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Caption: Integrated computational and experimental workflow.

Data Interpretation and Reporting

Once a high-quality crystal structure has been obtained and validated, the final step is to interpret the structural features and report the data.

Key Structural Features to Analyze:

- **Molecular Conformation:** Analyze the bond lengths, bond angles, and torsion angles to understand the conformation of the molecule in the solid state. The flexibility of the 2-ethylhexyl chain and the orientation of the phenoxy and acetamide groups are of particular interest.
- **Intermolecular Interactions:** Identify and characterize the intermolecular interactions that hold the molecules together in the crystal lattice. This includes strong interactions like N-H \cdots O hydrogen bonds, as well as weaker C-H \cdots O and π - π stacking interactions.

- **Crystal Packing:** Describe the overall packing arrangement of the molecules in the unit cell. This can be visualized using crystallographic software.

Data Reporting:

The final crystallographic data should be reported in a standard format, such as a Crystallographic Information File (CIF). The CIF contains all the necessary information to describe the crystal structure, including the unit cell parameters, space group, atomic coordinates, and refinement statistics. This file can be deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the scientific community.

Table 1: Example of Crystallographic Data to be Reported for **N-(2-ethylhexyl)-2-phenoxyacetamide**

Parameter	Value
Chemical Formula	C ₁₆ H ₂₅ NO ₂
Formula Weight	263.38
Crystal System	To be determined
Space Group	To be determined
a, b, c (Å)	To be determined
α, β, γ (°)	To be determined
Volume (Å ³)	To be determined
Z	To be determined
Density (calculated)	To be determined g/cm ³
Absorption Coefficient (μ)	To be determined mm ⁻¹
F(000)	To be determined
Crystal Size	e.g., 0.25 x 0.15 x 0.10 mm
Temperature	e.g., 100(2) K
Radiation	e.g., Mo Kα (λ = 0.71073 Å)
2θ range for data collection	e.g., 3.0 to 25.0°
Reflections collected	To be determined
Independent reflections	To be determined [R(int) = value]
Goodness-of-fit on F ²	To be determined
Final R indices [I>2σ(I)]	R ₁ = value, wR ₂ = value
R indices (all data)	R ₁ = value, wR ₂ = value

Conclusion

The crystal structure analysis of **N-(2-ethylhexyl)-2-phenoxyacetamide** is a multi-faceted process that integrates synthesis, crystallization, advanced analytical techniques, and

computational modeling. This in-depth guide provides a comprehensive framework for researchers to successfully navigate this process, from obtaining the pure compound to interpreting the final, validated crystal structure. By following the detailed protocols and understanding the rationale behind each step, scientists can unlock the critical solid-state information that is essential for the rational design and development of new pharmaceutical products and advanced materials. The elucidation of this novel crystal structure will not only contribute to the fundamental understanding of phenoxyacetamide derivatives but also provide a solid foundation for future research into its potential applications.

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